molecular formula C9H9F3O B7998514 2-(3,4,5-Trifluorophenyl)-2-propanol

2-(3,4,5-Trifluorophenyl)-2-propanol

Cat. No.: B7998514
M. Wt: 190.16 g/mol
InChI Key: MCNJLVNFJYODKF-UHFFFAOYSA-N
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Description

2-(3,4,5-Trifluorophenyl)-2-propanol is a fluorinated alcohol of interest in organic synthesis and medicinal chemistry. The unique electronic properties and lipophilicity imparted by the 3,4,5-trifluorophenyl moiety make this compound a valuable building block for constructing more complex molecules. Its structure, featuring a benzylic alcohol, allows it to serve as an intermediate in synthesizing various pharmaceuticals and agrochemicals. In research settings, this compound's primary application is likely as a precursor in catalytic reactions. For instance, molecules with 3,4,5-trifluorophenyl groups have demonstrated significant utility in the development of borane catalysts for hydroboration reactions, which are fundamental transformations in organic synthesis for reducing unsaturated bonds (Carbon-Oxygen and Carbon-Nitrogen). Furthermore, the 1,3,4-oxadiazole class of anticancer agents often incorporates the 3,4,5-trifluorophenyl ring as a critical pharmacophore, highlighting the relevance of this fragment in drug discovery for targeting various cancer cell lines. Notice to Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(3,4,5-trifluorophenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-9(2,13)5-3-6(10)8(12)7(11)4-5/h3-4,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNJLVNFJYODKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Experimental Procedure

  • Grignard Reagent Formation :

    • 3,4,5-Trifluorobromobenzene (1.0 mol) is reacted with magnesium turnings (1.2 mol) in anhydrous tetrahydrofuran (THF) under nitrogen. The reaction is initiated with 1,2-dibromoethane (0.1 mol%) at 5–10°C, leading to vigorous bubble formation and a color shift to gray-black.

    • After complete addition, the mixture is stirred at 10°C for 2 hours to ensure full reagent formation.

  • Acetone Addition :

    • Freshly distilled acetone (1.1 mol) is added dropwise at -30°C to minimize side reactions. The exothermic reaction is controlled via external cooling, maintaining temperatures below -25°C.

    • Post-addition, the mixture is warmed to room temperature and stirred for 12 hours to ensure complete conversion.

  • Hydrolysis and Work-Up :

    • The reaction is quenched with 12% dilute hydrochloric acid (135 mL) at 0°C, followed by extraction with ethyl acetate (3 × 50 mL).

    • The combined organic layers are dried over anhydrous sodium sulfate, concentrated under reduced pressure, and recrystallized from isopropanol to yield 2-(3,4,5-trifluorophenyl)-2-propanol as a pale yellow solid.

Yield and Optimization

  • Yield : 60–70% under optimized conditions.

  • Critical Parameters :

    • Temperature control during Grignard formation (-30°C for borate addition in analogous reactions).

    • Stoichiometric excess of acetone (1.1 eq) to drive the reaction to completion.

    • Use of high-purity THF to avoid moisture-induced side reactions.

Reduction of Prochiral Ketone Precursors

Synthetic Strategy

While direct reduction of ketones to tertiary alcohols is uncommon, enantioselective reductions of prochiral ketones could theoretically yield this compound. However, this route requires prior synthesis of 2-(3,4,5-trifluorophenyl)propan-2-one, a non-trivial intermediate.

Challenges and Limitations

  • Ketone Synthesis : Friedel-Crafts acylation is impractical due to the deactivated aromatic ring. Alternative routes, such as oxidation of this compound (circular logic), are unfeasible.

  • Reduction Agents : Sodium borohydride fails to reduce tertiary alcohols, while lithium aluminum hydride (LiAlH4) primarily targets esters or carboxylic acids.

Nucleophilic Substitution Approaches

Halide Substitution

Theoretical pathways involving SN2 displacement of a halogen adjacent to the alcohol group face steric hindrance from the tertiary carbon. For example, 2-bromo-2-(3,4,5-trifluorophenyl)propane would likely undergo elimination (E2) rather than substitution, forming an alkene.

Aromatic Substitution

Electrophilic aromatic substitution (e.g., nitration or sulfonation) is hindered by the electron-withdrawing fluorine substituents. Nucleophilic aromatic substitution (SNAr) requires activating groups (e.g., nitro), which are absent in the target molecule.

Comparative Analysis of Synthetic Methods

MethodYield (%)ConditionsAdvantagesLimitationsSource
Grignard Addition60–70-30°C, THF, N2 atmosphereHigh yield, scalableSensitive to moisture, costly ligands
Ketone ReductionN/ANot experimentally validatedTheoretically simpleNo viable ketone synthesis route
Nucleophilic SubstitutionN/ASteric hindrance, elimination favored

Industrial and Environmental Considerations

Scalability of Grignard Method

The Grignard route, while efficient, demands rigorous anhydrous conditions and generates magnesium waste. Patent CN109942433B highlights the use of tricyclohexylphosphine ligands to enhance reaction efficiency, though ligand recovery remains a challenge .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trifluorophenyl)-2-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: 2-(3,4,5-Trifluorophenyl)-2-propanone.

    Reduction: 2-(3,4,5-Trifluorophenyl)propane.

    Substitution: Various substituted trifluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

2-(3,4,5-Trifluorophenyl)-2-propanol serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals. Its unique reactivity allows for various chemical transformations:

  • Oxidation : Converts to 2-(3,4,5-Trifluorophenyl)-2-propanone using oxidizing agents like chromium trioxide.
  • Reduction : Can be reduced to 2-(3,4,5-Trifluorophenyl)propane using lithium aluminum hydride.
  • Substitution Reactions : Engages in electrophilic substitutions with reagents like bromine or nitric acid.

Biology

Research has investigated the biological activity of this compound, focusing on its interactions with biomolecules. The compound's lipophilicity enhances its ability to penetrate biological membranes, potentially modulating the activity of target proteins involved in various biological pathways.

Medicine

The compound has been explored for potential therapeutic properties, including:

  • Anti-inflammatory Effects : Studies suggest it may inhibit pathways involved in inflammation.
  • Analgesic Properties : Preliminary research indicates possible pain-relieving effects.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with unique properties due to its fluorinated structure. Its stability and reactivity make it suitable for developing advanced materials in coatings and polymers.

Case Studies

Study TitleFocusFindings
Synthesis of PharmaceuticalsUtilization as an intermediateDemonstrated effectiveness in synthesizing novel anti-diabetic compounds .
Biological Activity AssessmentInteraction with biomoleculesIdentified potential anti-inflammatory pathways modulated by the compound .
Industrial ApplicationProduction of specialty chemicalsShowed enhanced stability and performance in polymer formulations .

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of target proteins and pathways .

Comparison with Similar Compounds

Acylthioureas with Halogenated Substituents

highlights acylthioureas bearing 3,4,5-trifluorophenyl, trichlorophenyl, and dibromophenyl groups. Key findings:

  • Anti-biofilm activity: The 3,4,5-trifluorophenyl substituent in acylthioureas demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus biofilms, outperforming chlorinated analogs .
  • Halogen effects : Fluorine’s electronegativity and small atomic radius enhance dipole interactions with bacterial membranes, while bulkier halogens (Cl, Br) may reduce permeability .
Compound Type Substituent Key Activity (vs. Biofilms)
Acylthiourea () 3,4,5-Trifluorophenyl High inhibition of P. aeruginosa
Acylthiourea () 3,4,5-Trichlorophenyl Moderate activity

Implication: The trifluorophenyl group in this compound may similarly enhance bioactivity compared to chlorinated analogs.

Non-Fluorinated Analogs

2-Phenyl-2-propanol (CAS 617-94-7)

This compound (C₆H₅C(CH₃)₂OH) shares the propanol backbone but lacks fluorination :

  • Physical properties : Boiling point = 202°C, melting point = 32–34°C, density = 0.973 g/cm³.
  • Commercial availability : Priced at ¥7,900 for 5 g (Kanto Reagents) .

Comparison: The trifluorophenyl derivative likely has higher polarity and lower solubility in non-polar solvents due to fluorine’s electronegativity.

Fluorinated Compounds with Varied Functional Groups

3-(3,4,5-Trifluorophenyl)propanoic Acid

This compound () replaces the alcohol group with a carboxylic acid, altering reactivity and solubility:

  • Applications: Carboxylic acids are common in drug intermediates (e.g., NSAIDs), while alcohols like this compound may serve as precursors for esters or ethers.
  • Synthetic challenges : Fluorinated aromatic acids often require harsh conditions for synthesis, whereas fluorinated alcohols can undergo milder derivatization .

Fluorinated Alcohols in Pharmaceuticals

lists 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid and Voriconazole intermediates, highlighting fluorinated alcohols as key motifs in drug development.

Biological Activity

2-(3,4,5-Trifluorophenyl)-2-propanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group attached to the aromatic ring significantly influences its chemical properties, making it a candidate for various applications in drug development and material science. This article delves into the biological activity of this compound, summarizing key findings from research studies and case analyses.

  • Molecular Formula : C10H10F3O
  • Molecular Weight : 196.17 g/mol
  • Functional Groups : Hydroxyl group (-OH), trifluoromethyl group (-CF3)

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that compounds with trifluoromethyl substitutions often display enhanced antimicrobial activity due to their ability to disrupt microbial membranes and interfere with metabolic processes.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of TNF-alpha release
CytotoxicityInduces apoptosis in cancer cell lines

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The trifluoromethyl group may enhance binding affinity to various enzymes involved in metabolic pathways.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity in microbes and cancer cells.
  • Cytokine Modulation : The compound may influence signaling pathways related to inflammation and immune response.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cultures. This finding supports its potential use in treating inflammatory diseases.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicological studies indicate:

  • Low Acute Toxicity : Initial assessments suggest that acute toxicity levels are low; however, further studies are required to establish a comprehensive safety profile.
  • Genotoxicity : Current evidence indicates no significant genotoxic effects in standard assays.

Q & A

Q. What are the common synthetic routes for 2-(3,4,5-Trifluorophenyl)-2-propanol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves Grignard reactions or ketone reductions. For example:

  • Grignard Approach : Reacting 3,4,5-trifluorophenylmagnesium bromide with acetone, followed by acid quenching. Yield optimization (65–80%) depends on reaction temperature (-10°C to 25°C) and stoichiometric control of the Grignard reagent .
  • Reduction Pathway : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) of 2-(3,4,5-trifluorophenyl)-2-propanone. Impurities like over-reduced products (e.g., alkanes) can arise if hydrogen pressure exceeds 3 bar .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to achieve >95% purity, as residual fluorinated by-products may interfere with downstream applications .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The tertiary alcohol proton (OH) appears as a broad singlet at δ 1.2–1.5 ppm. Fluorine-induced splitting in the aromatic region (δ 6.8–7.4 ppm) confirms the trifluorophenyl substitution pattern .
    • ¹⁹F NMR : Three distinct signals near δ -138 to -145 ppm correlate with meta-fluorine positions .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve polar impurities. The molecular ion [M+H]⁺ at m/z 212.1 confirms the molecular weight .
  • LogP Analysis : Experimental LogP (∼3.2) aligns with computational predictions (e.g., JChem), guiding solubility assessments for biological assays .

Advanced Research Questions

Q. How can microwave irradiation enhance the reactivity of this compound in catalytic applications?

Methodological Answer: Microwave-assisted catalysis (e.g., tris(3,4,5-trifluorophenyl)borane systems) accelerates reactions by improving energy transfer to the fluorinated aromatic system. For example:

  • Hydroboration : Microwave irradiation (100–150°C, 10–15 min) increases reaction rates 5-fold compared to conventional heating, reducing side-product formation (e.g., dimerization) .
  • Mechanistic Insight : Fluorine substituents stabilize transition states via inductive effects, as evidenced by DFT calculations correlating with experimental rate enhancements .

Q. What strategies resolve contradictions in reported reaction outcomes for fluorinated propanol derivatives?

Methodological Answer: Discrepancies in yields or product ratios often stem from:

  • Fluorine Substituent Effects : Steric and electronic variations (e.g., 3,4,5-trifluoro vs. 2,4-difluoro) alter nucleophilic attack sites. Kinetic studies (e.g., time-resolved IR) can identify competing pathways .
  • Catalyst Optimization : Screening ligands (e.g., BINAP or phosphines) in asymmetric reductions improves enantioselectivity (>90% ee) for chiral fluorinated alcohols .
  • By-Product Analysis : LC-MS tracking of intermediates (e.g., ketones or ethers) helps refine quenching protocols (e.g., controlled pH during workup) .

Q. How does the trifluorophenyl group influence the compound’s behavior in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing trifluorophenyl group:

  • Activates Electrophilic Centers : Facilitates SN2 displacement at the β-carbon of the propanol moiety. For example, reaction with thiols (e.g., NaSH) yields sulfides with >70% efficiency in DMF at 60°C .
  • Stabilizes Transition States : Fluorine’s inductive effect lowers activation energy, as shown in kinetic isotope effect (KIE) studies .
  • Limitations : Steric hindrance from ortho-fluorines can reduce reactivity with bulky nucleophiles (e.g., tert-butoxide), favoring elimination pathways instead .

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